molecular formula C15H10O6 B12603872 3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one CAS No. 873869-57-9

3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B12603872
CAS No.: 873869-57-9
M. Wt: 286.24 g/mol
InChI Key: UTRZVEMCMITTIW-UHFFFAOYSA-N
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Description

3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one typically involves multiple steps, starting from simpler phenolic compounds. One common method involves the condensation of 3,5-dihydroxybenzaldehyde with a suitable ketone under acidic conditions to form the flavonoid core. This is followed by hydroxylation reactions to introduce the additional hydroxyl groups at the 6 and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and nitro compounds. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids, each with distinct chemical and biological properties .

Scientific Research Applications

3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one apart is its unique combination of hydroxyl groups and the flavonoid core, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

873869-57-9

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

3-(3,5-dihydroxyphenyl)-6,8-dihydroxychromen-2-one

InChI

InChI=1S/C15H10O6/c16-9-1-7(2-10(17)5-9)12-4-8-3-11(18)6-13(19)14(8)21-15(12)20/h1-6,16-19H

InChI Key

UTRZVEMCMITTIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)C2=CC3=CC(=CC(=C3OC2=O)O)O

Origin of Product

United States

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